molecular formula C14H9F3O2S B101341 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid CAS No. 16174-88-2

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid

Katalognummer B101341
CAS-Nummer: 16174-88-2
Molekulargewicht: 298.28 g/mol
InChI-Schlüssel: JFNWLZMHYFDRNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid, also known as TFMPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMPBA is a member of the benzoic acid family, which is widely used in the pharmaceutical industry as a precursor for the synthesis of various drugs. In

Wirkmechanismus

The exact mechanism of action of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is not fully understood, but it is believed to act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to reduce the production of ROS and pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its high potency and selectivity for COX-2 inhibition, which makes it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid. One potential direction is the development of new derivatives of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential applications of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Finally, the use of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a probe molecule for the detection of heavy metal ions in environmental samples is an area of research that has significant potential for future development.

Synthesemethoden

The synthesis of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid involves the reaction of 2-mercaptobenzoic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a white crystalline solid with a melting point of 270-272°C and a molecular weight of 344.32 g/mol.

Wissenschaftliche Forschungsanwendungen

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been investigated for its potential use in the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers. In environmental science, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been used as a probe molecule for the detection of heavy metal ions in water and soil samples.

Eigenschaften

CAS-Nummer

16174-88-2

Produktname

2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid

Molekularformel

C14H9F3O2S

Molekulargewicht

298.28 g/mol

IUPAC-Name

2-[3-(trifluoromethyl)phenyl]sulfanylbenzoic acid

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19)

InChI-Schlüssel

JFNWLZMHYFDRNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F

Andere CAS-Nummern

16174-88-2

Synonyme

2-{[3-(trifluoromethyl)phenyl]thio}benzoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.